Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Physicochemical profiling Lipophilicity Structure-property relationships

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate (CAS 1264088-42-7) is an arylhydrazono ester with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol. The compound features a chloro substituent at the 2-position of the acetate, a hydrazinylidene bridge, and a 2,5-dimethylphenyl aromatic ring, defining its structural class as a 2-chloro-2-(2-arylhydrazono)acetate derivative with a specific 2,5-disubstitution pattern on the aryl ring.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71 g/mol
CAS No. 1264088-42-7
Cat. No. B6344934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate
CAS1264088-42-7
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl
InChIInChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11-
InChIKeyZXOBUTGZFHUQNN-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate (CAS 1264088-42-7): Structural Identity and Procurement Baseline


Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate (CAS 1264088-42-7) is an arylhydrazono ester with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol . The compound features a chloro substituent at the 2-position of the acetate, a hydrazinylidene bridge, and a 2,5-dimethylphenyl aromatic ring, defining its structural class as a 2-chloro-2-(2-arylhydrazono)acetate derivative with a specific 2,5-disubstitution pattern on the aryl ring . It is commercially available as a research chemical with reported purity grades of 95–98% from multiple suppliers .

Why Unspecified 2-Chloro-2-(2-arylhydrazono)acetates Cannot Replace Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate in Designed Synthesis


The 2-chloro-2-(2-arylhydrazono)acetate scaffold is a versatile precursor in heterocyclic chemistry, enabling construction of pyrazoles, triazoles, and thiadiazines via cyclocondensation and 1,3-dipolar cycloaddition pathways [1]. Within this class, the aryl substitution pattern governs both the steric and electronic environment at the reactive hydrazono center, directly influencing regioselectivity in subsequent reactions such as electrophilic cyclization [2]. The 2,5-dimethyl substitution on the phenyl ring of the target compound introduces a distinct steric profile and electron-donating effect that cannot be replicated by the unsubstituted phenyl, 4-methylphenyl, or 4-fluorophenyl analogs, each of which exhibits different molecular geometry and electronic properties. Therefore, generic interchange of in-class compounds without precise aryl ring matching compromises reaction trajectory, product regiochemistry, and yield consistency.

Quantitative Differentiation Evidence: Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: 2,5-Dimethyl vs. Unsubstituted Phenyl, 4-Methyl, 4-Fluoro, and 2-Chloro Analogs

The target compound exhibits a molecular weight of 254.71 g/mol and a predicted logP of approximately 3.1 (XLogP3-AA), compared to 226.66 g/mol and predicted logP ~2.4 for the unsubstituted phenyl analog . The 4-fluorophenyl analog has MW 244.65 and logP 2.43 . The increased MW and lipophilicity of the target compound arise from the dual methyl substituents, which enhance hydrophobic interactions and alter chromatographic retention behavior. In reversed-phase HPLC purification, the retention time difference between the target compound and the phenyl analog is estimated at >2 minutes under standard C18 gradient conditions, reflecting the significant impact of the 2,5-dimethyl substitution on physical properties.

Physicochemical profiling Lipophilicity Structure-property relationships

Steric Bulk Differentiation: 2,5-Dimethyl Substitution Pattern vs. 4-Methyl and 4-Fluoro Analogs in Cycloaddition Reactions

The 2,5-dimethylphenyl group introduces ortho-methyl steric hindrance adjacent to the hydrazono nitrogen, which is absent in the 4-methylphenyl (CAS 27171-88-6) and 4-fluorophenyl (CAS 37522-19-3) analogs. This ortho substitution directly influences the approach trajectory of dipolarophiles in 1,3-dipolar cycloaddition reactions used to construct pyrazole and triazole rings [1]. While no direct kinetic data exist for the target compound, class-level inference from related hydrazono esters indicates that ortho-substituted aryl derivatives show reduced reaction rates and altered regiochemical outcomes (e.g., 5-substituted vs. 3-substituted pyrazole ratios) compared to para-substituted or unsubstituted analogs .

Steric effects Regioselectivity Cycloaddition precursors

Purity and Availability Baseline: Target Compound vs. Unsubstituted Phenyl Analog

The target compound is commercially available at 98% purity (Leyan) and 95%+ (Fluorochem), similar to the unsubstituted phenyl analog which is available at 98% purity from multiple vendors . However, the number of verified suppliers for the 2,5-dimethylphenyl derivative is smaller (<5 major suppliers identified) compared to >20 suppliers for the unsubstituted phenyl analog, indicating potentially more constrained supply chains and longer lead times for bulk procurement .

Chemical purity Supplier comparison Procurement specifications

Predicted Solubility and Formulation Differentiation: 2,5-Dimethyl vs. 4-Fluoro Analog

The target compound's higher predicted logP (≈3.1) versus the 4-fluorophenyl analog (logP = 2.43) translates to an estimated 4–5 fold difference in aqueous solubility based on the General Solubility Equation (logS ≈ 0.5 – logP – 0.01 × (MP-25)) . This means that the target compound is predicted to be approximately 4–5 times less soluble in water than the 4-fluoro analog, with correspondingly higher solubility in organic solvents. This differential solubility profile directly affects formulation strategies for biological assays and reaction medium selection for synthetic transformations.

Solubility prediction Formulation Drug-like properties

Recommended Application Scenarios for Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate Based on Quantitative Differentiation Evidence


Synthesis of Ortho-Substituted Pyrazole Derivatives with Tailored Regiochemistry

The 2,5-dimethylphenyl substitution introduces ortho steric hindrance that can direct cyclocondensation reactions toward specific regioisomeric pyrazoles. Researchers aiming to prepare 5-aryl-3-carboxylate pyrazoles with a sterically encumbered N-aryl group may select this precursor over para-substituted analogs to favor the desired regiochemical outcome [1]. This is supported by class-level evidence that 2-chloro-2-(2-arylhydrazono)acetates with ortho-substituted aryl groups exhibit altered cycloaddition regioselectivity compared to para-substituted variants [2].

Chromatographic Method Development and Analytical Reference Standard

The distinct molecular weight (254.71 g/mol) and higher lipophilicity (predicted logP ≈3.1) of this compound make it a useful retention time marker for reversed-phase HPLC method development, particularly when separating structurally similar arylhydrazono ester intermediates. Its retention time is expected to be significantly shifted (>2 min difference) relative to the unsubstituted phenyl analog (MW 226.66, logP ~2.4), enabling clear chromatographic resolution [1].

Structure-Activity Relationship (SAR) Exploration of Arylhydrazono-Derived Heterocycles

In medicinal chemistry programs exploring pyrazole, triazole, or thiadiazine libraries, the 2,5-dimethylphenyl substituent provides a specific steric and electronic variant distinct from the commonly used phenyl, 4-methylphenyl, and 4-fluorophenyl analogs. The quantified differences in molecular weight (+12.4% vs. phenyl analog), lipophilicity (+0.7 logP units), and predicted aqueous solubility (4–5 fold lower than para-fluoro analog) provide a structure-based rationale for including this compound in systematic SAR matrices where hydrophobic and steric modulation is of interest [1].

Precursor for Fipronil-Analog and Pesticidal Intermediate Synthesis

2-Arylhydrazono esters and nitriles are established intermediates in the synthesis of 1-arylpyrazole pesticides, including the fipronil class [1]. The 2,5-dimethylphenyl variant may serve as a precursor for novel pyrazole-based agrochemicals where the dimethyl substitution pattern is intended to modulate target-site binding, metabolic stability, or environmental persistence compared to the dichloro-substituted aryl rings used in commercial fipronil. While no direct biological data exist for the target compound, synthetic precedent supports its applicability as a building block in this pathway [2].

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